molecular formula C15H15BrO4 B1624632 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one CAS No. 531501-42-5

10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one

Cat. No.: B1624632
CAS No.: 531501-42-5
M. Wt: 339.18 g/mol
InChI Key: SLLYTDPSDVFHTF-UHFFFAOYSA-N
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Description

10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one is a chemical compound with the molecular formula C15H15BrO4 and a molecular weight of 339.18 g/mol This compound is characterized by its unique structure, which includes a bromine atom and multiple oxygen atoms arranged in a phenanthrene-like framework

Preparation Methods

The synthesis of 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and efficiency.

Chemical Reactions Analysis

10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.

Scientific Research Applications

10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one involves its interaction with specific molecular targets. The bromine atom and the oxygen-containing functional groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity

Properties

IUPAC Name

6-bromo-2,2,8,8-tetramethylpyrano[2,3-h][1,3]benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO4/c1-14(2)6-5-8-11-9(7-10(16)12(8)18-14)13(17)20-15(3,4)19-11/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLYTDPSDVFHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)Br)C(=O)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460348
Record name 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531501-42-5
Record name 6-Bromo-2,2,8,8-tetramethyl-4H,8H-pyrano[2,3-h]-1,3-benzodioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531501-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
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10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
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10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Reactant of Route 4
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Reactant of Route 5
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one
Reactant of Route 6
10-Bromo-2,2,6,6-tetramethyl-2H-1,5,7-trioxa-phenanthren-8-one

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